molecular formula C13H10ClN3O2 B2371443 (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone CAS No. 1436122-89-2

(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone

Cat. No. B2371443
CAS RN: 1436122-89-2
M. Wt: 275.69
InChI Key: HKTJGPYVYLGNIN-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone, also known as CPDM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDM is a small molecule drug that can selectively target specific biological pathways, thereby providing a novel approach to treating various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

This compound has been synthesized and characterized by spectroscopic (HRMS, IR and 1NMR) single crystal X-ray diffraction studies . The pyridine ring and the phenyl ring bridged by the central phenyl ring are nearly coplanar .

Molecular Docking

Molecular docking analysis of the title compound has been executed with anti-cancer target with hER-α protein . This suggests potential applications in the development of new anti-cancer drugs.

Hirshfeld Surface Analysis

Hirshfeld surface computational analysis was carried out . The major intercontacts contributing to the Hirshfeld surface are H…H, H…Cl, H…C and H…Br . This analysis provides insight into the intermolecular interactions within the crystal structure of the compound.

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties . The second Harmonic Generation (SHG) efficiency of the compound was determined using Kurtz and Perry powder technique and was 0.5 times greater than that of the KDP crystal .

Optoelectronic Applications

The compound has been investigated for optoelectronic applications . The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime . This suggests potential applications in frequency generator, optical limiters, and optical switching applications.

Thermal Behavior

The thermal behavior of the compound was studied by TGA/DTA analysis . Understanding the thermal behavior of a compound is crucial for its practical applications, especially in material science.

Dielectric Properties

The dielectric constant (ε), dielectric loss (tan δ) and AC conductivity as a function of frequency and temperature was studied . These properties are important for applications in electronics and telecommunications.

Density Functional Theory (DFT) Calculations

DFT calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry and were carried out further to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) . These calculations provide valuable insights into the electronic properties of the compound, which are crucial for its applications in various fields of science and technology.

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-4-3-9(8-16-11)13(18)17-6-7-19-12-10(17)2-1-5-15-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJGPYVYLGNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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